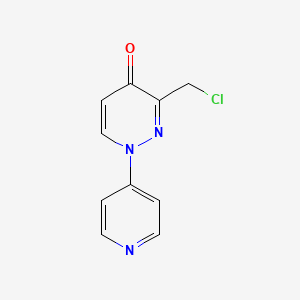
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is a heterocyclic compound that features a pyridazinone ring fused with a pyridine ring The presence of a chloromethyl group at the third position of the pyridazinone ring makes this compound particularly interesting for various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one typically involves the chloromethylation of a pyridazinone precursor. One common method involves the reaction of 1-pyridin-4-ylpyridazin-4-one with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction Reactions: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Amino, thio, and alkoxy derivatives of the original compound.
Oxidation Products: Carboxylated or hydroxylated derivatives.
Reduction Products: Dihydropyridazinone derivatives.
科学研究应用
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the pyridazinone ring.
1-(Chloromethyl)-4-pyridazinone: Similar but with different substitution patterns on the pyridazinone ring.
4-Chloromethyl-1,2,3-triazole: Contains a triazole ring instead of a pyridazinone ring.
Uniqueness
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is unique due to the combination of its pyridazinone and pyridine rings, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-pyridin-4-ylpyridazin-4-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-9-10(15)3-6-14(13-9)8-1-4-12-5-2-8/h1-6H,7H2 |
InChI 键 |
LGVIRGJHPCHCDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1N2C=CC(=O)C(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
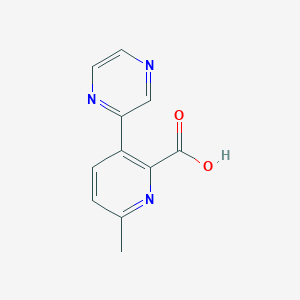
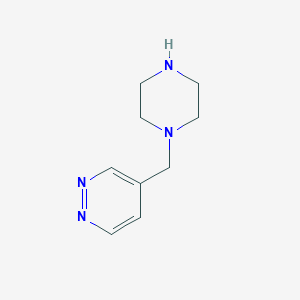
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
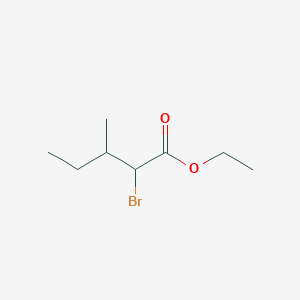
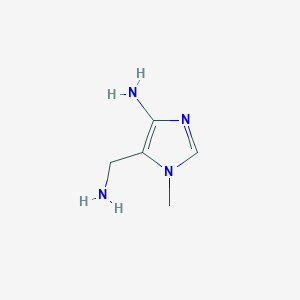
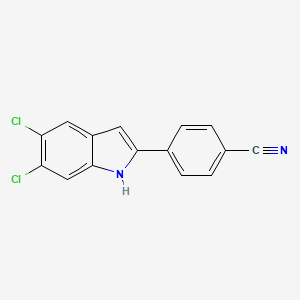
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)


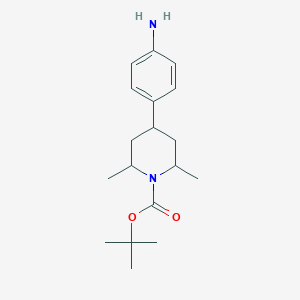
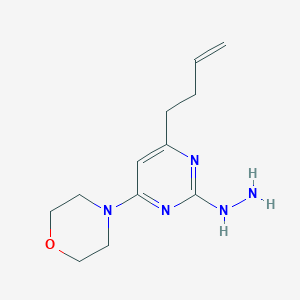

![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
